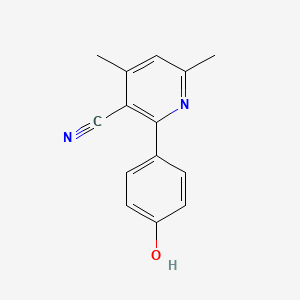
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a key role in regulating various physiological processes, including immune function and vascular tone. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide binds to S1P receptors and induces their internalization, resulting in the sequestration of lymphocytes in secondary lymphoid organs and preventing their migration to sites of inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, which can help to reduce inflammation and prevent autoimmune responses. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a well-established mechanism of action. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been extensively studied, and there is a large body of literature on its biological effects. However, there are also limitations to the use of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide in lab experiments. The compound can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been investigated for its potential use in the treatment of cancer, and further research in this area is needed. Finally, there is ongoing research on the development of new analogs of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide that may have improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, including the reaction of 2-naphthol with 2-bromoethanol to form 2-(2-hydroxyethoxy)naphthalene. This compound is then reacted with 2-fluoroaniline to form the final product, N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-7-3-4-8-17(16)20-18(21)12-22-15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUONTYFQNORMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)
![4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide](/img/structure/B6012237.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)

![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)
![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)